molecular formula C10H11BrCl2 B3057348 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene CAS No. 79539-15-4

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene

Cat. No.: B3057348
CAS No.: 79539-15-4
M. Wt: 282 g/mol
InChI Key: QNGBJPBQYCEGCR-UHFFFAOYSA-N
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Description

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H11BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, two chloromethyl groups, and two methyl groups. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene typically involves the bromination and chloromethylation of 2,4-dimethylbenzene. The process can be summarized as follows:

    Bromination: 2,4-dimethylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position of the benzene ring.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl groups at the 1 and 5 positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

    Substitution: Products with various functional groups replacing the bromine or chloromethyl groups.

    Oxidation: Products such as carboxylic acids or aldehydes.

    Reduction: Products such as hydrocarbons with fewer halogen atoms.

Scientific Research Applications

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The compound acts as an electrophile, with the bromine and chloromethyl groups being replaced by nucleophiles.

    Oxidation: The methyl groups are oxidized through the transfer of electrons to the oxidizing agent.

    Reduction: The halogen atoms are reduced through the gain of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,5-dimethylbenzene: Lacks the chloromethyl groups, making it less reactive in nucleophilic substitution reactions.

    1,5-Bis(chloromethyl)-2,4-dimethylbenzene:

    2,4-Dimethylbenzene: Lacks both the bromine and chloromethyl groups, making it less versatile in chemical reactions.

Uniqueness

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide multiple sites for chemical modification and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2/c1-6-8(4-12)3-9(5-13)7(2)10(6)11/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBJPBQYCEGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1CCl)CCl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399632
Record name 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79539-15-4
Record name 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-1,5-BIS-CHLOROMETHYL-2,4-DIMETHYL-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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